![molecular formula C4H9NaO2S B6615105 sodium butane-2-sulfinate CAS No. 1349717-43-6](/img/structure/B6615105.png)
sodium butane-2-sulfinate
Overview
Description
Sodium butane-2-sulfinate is an organic salt . It is a compound with the chemical formula C4H9NaO2S .
Synthesis Analysis
Sodium sulfinates, including sodium butane-2-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of sodium butane-2-sulfinate consists of sodium (Na), carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The molecular weight of the compound is 144.17 g/mol .Chemical Reactions Analysis
Sodium sulfinates have been utilized in various chemical reactions. They have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis
Sodium butane-2-sulfinate is a colorless, odorless, non-corrosive solid . Most sulfinates, including sodium butane-2-sulfinate, are hygroscopic and exist in their hydrated forms .Scientific Research Applications
Organic Synthesis
Substitution in Primary Allylic Amines
Sodium butane-2-sulfinate is used for substituting the NH2 group in primary allylic amines, facilitating the synthesis of structurally diverse allylic sulfones with high selectivity and yield. This process complements asymmetric methods in substrate scope and provides high optical purity starting from unsymmetric allylic electrophiles (Wu et al., 2012).
Synthesis of Sulfur Compounds
It has been widely used in the synthesis of various sulfur compounds, demonstrating its versatility as a building block in organic synthesis. This includes the formation of S-X bonds (S-S, S-N, S-P) and its application in different reaction types (Huang et al., 2019).
Sulfonylating, Sulfenylating, and Sulfinylating Reagents
Sodium butane-2-sulfinate acts as a multifaceted reagent for preparing organosulfur compounds through various bond-forming reactions. Its use in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones highlights its significant role in advanced synthetic chemistry (Reddy & Kumari, 2021).
Material Science
Proton-Conducting Fuel Cell Membranes
Sodium butane-2-sulfinate is used in the preparation of polysulfones with short pendant alkyl side-chains carrying terminal sulfonic acid units. These polymers are studied as proton-conducting membrane materials, stable up to approximately 300°C under nitrogen atmosphere, and demonstrate high proton conductivity (Karlsson & Jannasch, 2004).
Electrochemical Studies
It's used in the synthesis of poly(4-anilino-1-butanesulfonic acid) sodium salt from the electrochemical oxidation of sodium butane-2-sulfinate. This water-soluble polymer exhibits high redox cyclability, making it significant in electrochemical applications (Kim et al., 1994).
Graphene Dispersants
Sodium 4-(pyrene-1-yl)butane-1-sulfonate, a derivative, enhances the stability of aqueous reduced graphene oxide dispersions. It offers insights into more efficient binding to the graphene surface and improved solvation, highlighting its potential in the development of dispersing agents (Heard et al., 2019).
Future Directions
properties
IUPAC Name |
sodium;butane-2-sulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZKUNZCEPQHEK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium butane-2-sulfinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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